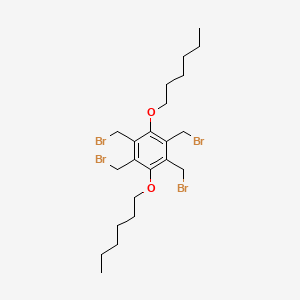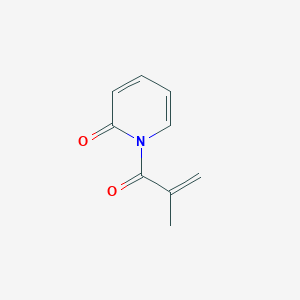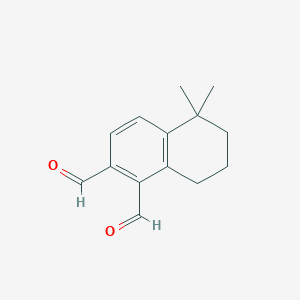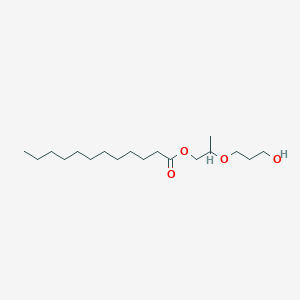![molecular formula C14H22OS B14289378 {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene CAS No. 138249-99-7](/img/structure/B14289378.png)
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a 4-ethoxy-2-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-ethoxy-2-methylbutan-2-yl chloride with sodium sulfide to form the corresponding sulfanyl compound.
Substitution reaction: The sulfanyl intermediate is then reacted with benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: Contains a sulfanyl group attached to a benzene ring.
Benzyl mercaptan: Features a benzyl group attached to a sulfanyl group.
4-Ethoxy-2-methylbutan-2-yl chloride: A precursor in the synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both an ethoxy and a sulfanyl group attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
138249-99-7 |
|---|---|
Formule moléculaire |
C14H22OS |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
(4-ethoxy-2-methylbutan-2-yl)sulfanylmethylbenzene |
InChI |
InChI=1S/C14H22OS/c1-4-15-11-10-14(2,3)16-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
Clé InChI |
XFYPSWYQLADGGS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(C)(C)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


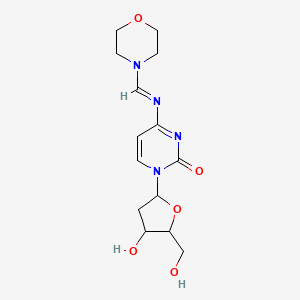
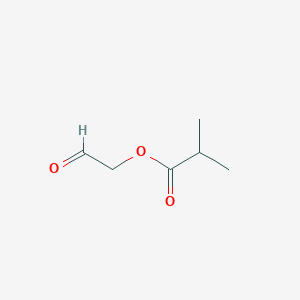
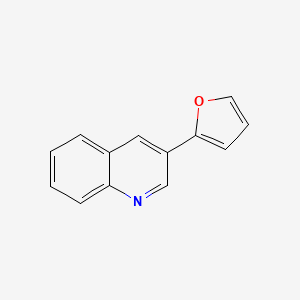
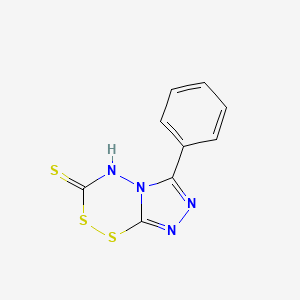
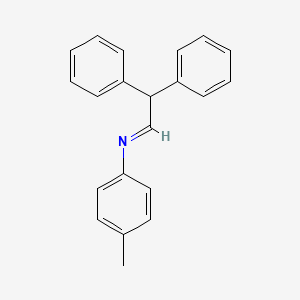

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
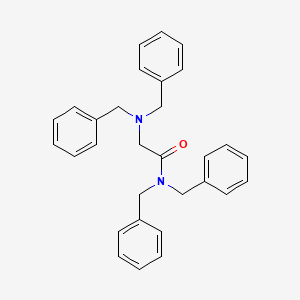
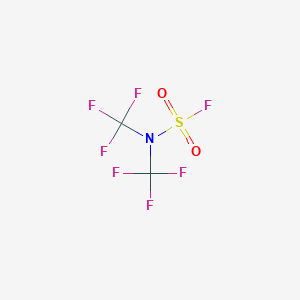
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
